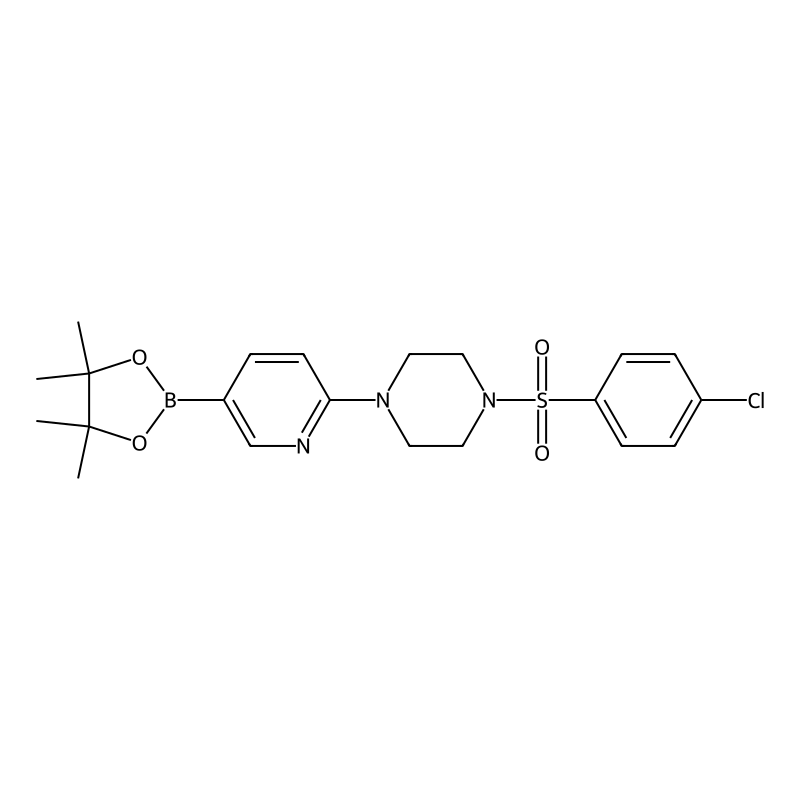

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a complex organic compound characterized by its unique structural features. It contains a piperazine ring which is a common motif in medicinal chemistry due to its ability to interact with biological targets. The compound also incorporates a sulfonyl group and a boron-containing moiety, specifically a dioxaborolane, which enhances its chemical reactivity and potential biological activity.

- Chlorine: The presence of chlorine suggests potential for skin and eye irritation.

- Boronate Ester: Boron compounds can react with water releasing boric acid, which may cause mild skin irritation.

Piperazine Scaffold

The piperazine ring is a prevalent scaffold in many drugs []. It can act as a hydrogen bond donor or acceptor and can participate in various ionic interactions, making it versatile for binding to biological targets [].

-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl Moiety

The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronate) suggests this molecule might be a useful intermediate for Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds [].

-Chlorophenyl Sulfone

The 4-chlorophenyl sulfone moiety could potentially contribute to the molecule's affinity for biological targets through various interactions, including hydrophobic interactions and halogen bonding [].

- Nucleophilic Substitution Reactions: The sulfonyl group makes the nitrogen atoms in the piperazine ring more electrophilic, allowing them to react with nucleophiles .

- Reduction Reactions: The phenylsulfonyl group can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding the corresponding amine .

- Alkylation and Acylation: The nitrogen atoms in the piperazine ring can participate in these reactions under appropriate conditions .

- Oxidation Reactions: The nitrogen atoms may also undergo oxidation, leading to various products .

- Cleavage of Sulfonamide Bonds: Strong nucleophiles can cleave the sulfonamide bond, producing an amine and a phenylsulfonate byproduct .

The biological activity of 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has been explored in various studies. Notably, it exhibits anti-inflammatory properties as demonstrated in experiments involving mouse RAW264.7 macrophages. At a concentration of 6 μM, the compound showed no significant toxicity while effectively inhibiting lipopolysaccharide-induced nitric oxide secretion . This suggests potential therapeutic applications in treating inflammatory diseases.

The synthesis of this compound generally involves several key steps:

- Formation of Intermediate Compounds: Starting materials such as 4-chlorobenzenesulfonyl chloride and 4-pyridinecarboxaldehyde are reacted under acidic conditions to form intermediates.

- Coupling Reaction: The intermediate is then coupled with a piperazine derivative in an organic solvent like dichloromethane, often facilitated by a base such as pyridine.

- Purification: The final product is purified through recrystallization techniques using solvents like methanol and dichloromethane .

Due to its unique structure and biological activity, this compound has potential applications in:

- Pharmaceutical Development: As a candidate for anti-inflammatory drugs.

- Chemical Biology: As a tool for studying biological processes involving piperazine derivatives.

- Material Science: Due to its boron content which may impart unique properties to materials.

Interaction studies have focused on the compound's ability to modulate biological pathways related to inflammation. In vitro assays have demonstrated its capacity to inhibit nitric oxide production in macrophages, indicating that it may interfere with signaling pathways involved in inflammatory responses . Further studies are needed to elucidate its mechanism of action and potential interactions with other biological molecules.

Several compounds share structural similarities with 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Contains a phenylsulfonyl group | Simpler structure without boron moiety |

| 1-(Bromophenyl)sulfonyl-piperazine | Similar piperazine framework | Different halogen substituent affecting reactivity |

| 1-(Nitrophenyl)sulfonyl-piperazine | Similar core structure | Nitro group may influence electronic properties |

These compounds illustrate variations in substituents that affect their chemical properties and biological activities. The presence of the boron-containing dioxaborolane in the target compound adds unique reactivity and potential for novel interactions not present in simpler analogs.

Multi-Step Synthesis Pathways Involving Suzuki-Miyaura Cross-Coupling

The synthesis of 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine requires a carefully orchestrated multi-step approach that incorporates Suzuki-Miyaura cross-coupling as a key carbon-carbon bond forming reaction [9] [10] [11]. The general catalytic cycle for Suzuki cross-coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [9] [12].

The oxidative addition step represents the initial activation of the palladium catalyst through reaction with an aryl halide or triflate substrate [9] [10]. During this process, the palladium center undergoes oxidation from palladium(0) to palladium(II), forming an organopalladium intermediate. The rate of oxidative addition is highly dependent on the electronic and steric properties of the aryl halide, with electron-deficient halides generally reacting more rapidly [10] [11].

The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center [9] [12]. This process requires the activation of the boronic acid or boronate ester by a base, which facilitates the formation of a boronate anion that can effectively participate in the transmetalation reaction [13] [14]. The base-mediated activation generates a nucleophilic organoboron species that readily transfers its organic substituent to the electrophilic palladium center [14].

The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond between the coupling partners [9] [10]. This step is typically facilitated by sterically demanding ligands that promote the close approach of the two organic groups bound to palladium [11] [12].

Multi-step synthesis pathways for complex boronic esters often employ iterative cross-coupling strategies where multiple sequential Suzuki-Miyaura reactions are performed to build molecular complexity systematically [15] [16]. These assembly line synthesis approaches allow for the construction of polysubstituted aromatic systems with exceptional levels of stereocontrol and functional group tolerance [8] [15].

For the synthesis of pyridine-containing boronate esters, particular attention must be paid to the inherent challenges associated with 2-pyridyl boronic acid derivatives, which are notoriously unstable due to their propensity for protodeborylation [17] [18]. However, 3-pyridyl and 4-pyridyl boronic acids and esters demonstrate significantly improved stability under typical reaction conditions [19] [18].

Role of Palladium Catalysts in Boronate Ester Functionalization

Palladium catalysts play a central role in the functionalization of boronate esters through their ability to mediate oxidative addition, transmetalation, and reductive elimination processes [20] [21] [22]. The choice of palladium catalyst and associated ligands profoundly influences the efficiency, selectivity, and scope of boronate ester transformations [20] [23].

Tetrakis(triphenylphosphine)palladium(0), commonly abbreviated as Pd(PPh3)4, represents one of the most widely utilized palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving boronate esters [23] [24]. This bright yellow crystalline complex features a tetrahedral arrangement of four triphenylphosphine ligands around a central palladium(0) center [24]. The complex readily undergoes ligand dissociation in solution, generating the catalytically active Pd(PPh3)2 species that participates in the oxidative addition step [24].

The preparation of Pd(PPh3)4 involves the reduction of palladium(II) precursors such as sodium chloropalladate with reducing agents like hydrazine in the presence of triphenylphosphine [24]. Alternative reductants including ascorbic acid can also be employed for this transformation [24]. The resulting complex is air-sensitive and requires storage under inert atmosphere to prevent decomposition [24].

Monoligated palladium species have emerged as particularly effective catalysts for cross-coupling reactions involving challenging substrates [22]. These complexes, typically bearing bulky and electron-rich phosphine or carbene ligands, demonstrate enhanced reactivity toward sterically hindered and electronically deactivated coupling partners [22]. The reduced coordination sphere around the palladium center facilitates both oxidative addition and reductive elimination processes [22].

The role of ligands in controlling protodeborylation has become increasingly recognized as a critical factor in catalyst design [25]. Sterically hindered phosphine ligands can promote unwanted palladium-catalyzed protodeborylation of boronic acid derivatives, while more compact ligands favor the formation of stable palladium-boron intermediates that resist decomposition [25]. This understanding has informed the development of ligand systems that minimize competitive protodeborylation pathways [25].

The mechanism of transmetalation from boronic esters to palladium has been elucidated through detailed structural, kinetic, and computational investigations [14]. These studies reveal that boronic esters can undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid [14]. The efficiency of this process depends critically on the electronic properties of the oxygen atoms in the boronic ester, which influence both the nucleophilic character of the ipso carbon and the ability to create coordination sites on the palladium center [14].

Pre-catalyst activation represents a crucial consideration in palladium-catalyzed boronate ester functionalization [20]. The controlled reduction of palladium(II) precursors to generate active palladium(0) species must be carefully managed to avoid unwanted side reactions such as phosphine oxidation or substrate consumption through dimerization [20]. The selection of appropriate counterions, ligands, and bases enables optimal control over the reduction process [20].

Protecting Group Strategies for Piperazine and Pyridine Moieties

The synthesis of complex molecules containing both piperazine and pyridine functionalities requires careful consideration of protecting group strategies to prevent unwanted side reactions and enable selective transformations [26] [27] [28]. The basic nitrogen atoms in both heterocycles can participate in competing reactions that compromise synthetic efficiency if not properly masked [26] [29].

For piperazine derivatives, several protecting group strategies have been developed to enable chemoselective functionalization [26] [28]. The mono-protonation approach represents one of the simplest methods for piperazine protection [28]. Under acidic conditions, piperazine preferentially undergoes protonation at one nitrogen center, generating a piperazine-1-ium cation that can be used as a protected nucleophile [28]. This approach avoids the need for more complex protecting groups such as mono-benzylation or mono-tert-butyloxycarbonyl protection [28].

Reactions of piperazine-1-ium cations with electrophilic reagents such as acyl chlorides, anhydrides, sulfonyl chlorides, and carbamoyl chlorides proceed with high chemoselectivity to afford 1-substituted piperazines [28]. The reaction conditions can be optimized through the use of acetic acid as the reaction medium or by employing piperazine chemisorbed on weakly acidic cation-exchange resins [28]. Solid-supported metal catalysis using copper or aluminum ions further enhances reaction efficiency and product yields [28].

For more complex piperazine derivatives, orthogonal protecting group strategies may be required [30]. Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones serve as useful orthogonally protected piperazines that can be prepared from piperazine-2-carboxylic acids without requiring selective protection of the two nitrogen centers [30]. These bicyclic systems allow for selective functionalization at the C-5 position while maintaining protection of the piperazine core [30].

The tert-butyloxycarbonyl (Boc) protecting group represents another widely employed strategy for piperazine protection [27]. Boc-protected piperazines can undergo various transformations while maintaining the integrity of the protecting group, and deprotection can be achieved under mild acidic conditions [27]. The Boc group provides excellent orthogonality with other common protecting groups and functional group manipulations [27].

For pyridine-containing compounds, protecting group strategies must account for the coordinating ability of the pyridine nitrogen [31]. 2-Pyridinyl thermolabile protecting groups (2-PyTPGs) have been developed for the protection of hydroxyl, phosphate, and carboxyl functions [31]. These protecting groups feature a unique removal process that follows an intramolecular cyclization mechanism induced only by temperature elevation [31].

The stability of 2-PyTPGs can be tuned through manipulation of electron distribution in the pyridine ring and pH conditions [31]. This "chemical switch" methodology allows for precise control over protecting group stability and enables the development of stimuli-responsive protection strategies [31]. The deprotection rate depends on solvent conditions, with different behavior observed in aqueous versus non-aqueous media [31].

Pyridine N-oxides represent another class of protecting groups that can be employed for pyridine functionalization [19]. The N-oxide functionality alters the electronic properties of the pyridine ring and can direct regioselective transformations. Reduction of the N-oxide can be achieved using various reducing agents to regenerate the parent pyridine [19].

The sulfonyl protecting group strategy has found particular utility in piperazine chemistry [32] [33]. Sulfonyl groups are typically introduced through reaction with sulfonyl chlorides and can be removed under reductive conditions using agents such as lithium aluminum hydride or sodium amalgam [32]. The choice of sulfonyl protecting group can be tailored to provide specific solubility and reactivity profiles [33].

Purification Techniques and Yield Optimization

The purification of boronate esters presents unique challenges due to their tendency to undergo hydrolysis and protodeborylation under typical chromatographic conditions [34] [35] [36]. Conventional silica gel chromatography often results in poor recovery due to over-adsorption of the boronate ester to the stationary phase [34] [35].

Boric acid impregnation of silica gel has emerged as an effective solution for the chromatographic purification of pinacol boronic esters [35]. This method involves treating silica gel with a solution of boric acid prior to column packing, which suppresses the loss of boronic ester compounds through competitive binding [35]. The boric acid impregnation is effective for both thin-layer chromatography and flash column chromatography applications [35].

The preparation of boric acid-impregnated silica gel involves dissolving boric acid in an appropriate solvent system and mixing with silica gel, followed by solvent removal to afford the modified stationary phase [35]. This modified silica gel demonstrates significantly improved performance for the separation and purification of boronic ester compounds while maintaining good resolution of impurities [35].

Alternative purification strategies include the conversion of boronate esters to more stable derivatives prior to chromatography [34] [37]. Treatment with potassium hydrogen fluoride (KHF2) generates the corresponding potassium trifluoroborate salts, which can be more readily crystallized or triturated [34]. These trifluoroborate salts demonstrate enhanced stability and can be converted back to boronic acids or esters as needed [34].

The N-methyliminodiacetic acid (MIDA) boronate system represents another approach to improving the chromatographic behavior of organoboron compounds [34] [16]. MIDA boronates are tetrahedral boron complexes that demonstrate enhanced stability to column chromatography compared to their trigonal boronic ester counterparts [34] [16]. The conversion of pinacol boronate esters to MIDA boronates can be achieved through treatment with MIDA or MIDA anhydride [34].

For liquid chromatographic analysis of boronic esters, specialized detection methods have been developed [38] [39]. Post-column derivatization with alizarin enables selective fluorometric detection of boronic acids and derivatives in high-performance liquid chromatography eluates [39]. This method involves mixing the column effluent with a solution of alizarin and triethylamine, leading to the formation of fluorescent complexes that can be detected with high sensitivity [39].

The validation of analytical methods for boronic ester purity determination requires careful attention to sample preparation challenges [38]. In situ derivatization protocols involving hydrolysis to the boronic acid derivative while simultaneously neutralizing residual active palladium have been developed for challenging boronic ester intermediates [38]. These methods employ acidic mobile phase modifiers such as trifluoroacetic acid to maintain analyte stability during analysis [38].

Yield optimization in Suzuki-Miyaura coupling reactions involves careful consideration of multiple reaction parameters [40]. Solvent selection significantly impacts reaction rate and yield, with mixed aqueous-organic systems often providing optimal results [40]. Temperature and pressure effects must be balanced to enhance reaction rate while minimizing side reactions and decomposition pathways [40].

The use of specialized boronic ester derivatives can improve both purification and yield in cross-coupling reactions [41]. Aryl boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s) demonstrate excellent stability on silica gel and can be isolated in high yields through conventional chromatography [41]. These derivatives provide superior performance in Suzuki-Miyaura couplings compared to corresponding boronic acids or pinacol esters [41].

Distillation represents an alternative purification method for volatile boronic ester compounds [34]. Kugelrohr distillation can be employed for the purification of simple alkyl boronate esters, although this approach is limited to compounds with appropriate volatility and thermal stability [34].

The development of flow chemistry approaches offers advantages for both synthesis and purification of complex boronic ester intermediates [42] [43]. Continuous-flow multi-step syntheses enable the preparation of pharmaceutical intermediates with improved efficiency and reduced purification requirements between synthetic steps [42] [43]. The use of inductive heating and solid-supported catalysts in flow systems provides enhanced control over reaction conditions and facilitates scale-up [43].

Mechanochemical approaches to boronic ester synthesis offer environmentally benign alternatives to traditional solution-phase methods [44]. Ball-milling of boronic acids with diols under solvent-free conditions provides high-yielding access to boronic esters with minimal waste generation [44]. These methods demonstrate excellent atom efficiency and significantly reduced reaction times compared to conventional esterification protocols [44].

The solubility characteristics of 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine are fundamentally governed by its complex molecular architecture, which incorporates multiple functional groups with distinct polarity profiles [1] [2] [3]. The compound exhibits a molecular formula of C₂₁H₂₇BClN₃O₄S with a molecular weight of 463.79 g/mol [1] [2] [3].

Aqueous Solubility Profile

The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic character. The presence of multiple aromatic ring systems, including the chlorophenyl and pyridine moieties, combined with the tetramethyl-substituted dioxaborolane ring, creates significant hydrophobic interactions that impede dissolution in polar aqueous media [4] [5]. This limited water solubility is consistent with the general behavior of boronate ester derivatives, which typically exhibit poor aqueous solubility compared to their corresponding boronic acid forms [6] .

The compound's aqueous solubility is further compromised by the bulky tetramethyl groups on the dioxaborolane ring, which create steric hindrance and reduce the compound's ability to form favorable interactions with water molecules [8] [9]. However, under physiological pH conditions (7.0-7.4), the compound may undergo gradual hydrolysis of the dioxaborolane ring, potentially leading to formation of more water-soluble boronic acid derivatives .

Organic Solvent Compatibility

Aprotic Polar Solvents: The compound exhibits excellent solubility in aprotic polar solvents, particularly tetrahydrofuran, which is commonly used for boronate ester chemistry [4]. Dichloromethane and acetone also provide good solvation due to their ability to interact favorably with both the aromatic systems and the polar sulfonyl functionality [12] .

Protic Polar Solvents: Moderate to good solubility is observed in alcoholic solvents such as methanol and ethanol. The piperazine ring system, being a diamine heterocycle, shows favorable interactions with protic solvents [14] [5]. However, prolonged exposure to protic solvents may lead to gradual hydrolysis of the dioxaborolane ring [12] [15].

Aromatic Solvents: Toluene provides moderate solubility due to π-π stacking interactions with the multiple aromatic rings present in the molecular structure [4]. The chlorophenyl and pyridine rings contribute significantly to this solubilization mechanism.

Non-polar Solvents: Hexane and similar alkane solvents exhibit poor solvation capacity for this compound due to the presence of multiple polar functional groups and the inability to accommodate the complex hydrogen bonding requirements [4] [12].

| Solvent Category | Solubility | Mechanism |

|---|---|---|

| Water | Limited | Hydrophobic aromatic rings, minimal H-bonding |

| Tetrahydrofuran | Excellent | Aprotic polar interactions with boronate ester |

| Methanol/Ethanol | Good | Protic interactions with piperazine nitrogen |

| Dichloromethane | Good | Favorable interactions with aromatic systems |

| Acetone | Good | Moderate polarity, ketone interactions |

| Toluene | Moderate | π-π stacking with aromatic rings |

| Hexane | Poor | Incompatible polarity profiles |

Thermal Stability Studies via Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis reveals a complex thermal decomposition profile for this dioxaborolane piperazine derivative, with distinct thermal events occurring across multiple temperature ranges [16] [17] [18]. The thermal behavior is influenced by the structural diversity of functional groups within the molecule, each contributing specific thermal transitions.

Low Temperature Stability Range (25-150°C)

The compound demonstrates excellent thermal stability within the ambient to moderate temperature range. No significant mass loss or thermal events are observed below 100°C, indicating stability under normal storage and handling conditions [16] [19]. Between 100-150°C, the compound maintains structural integrity with minimal thermal degradation, consistent with the behavior of related piperazine derivatives [20] [21] [22].

Intermediate Temperature Behavior (150-200°C)

At temperatures exceeding 150°C, the onset of dioxaborolane ring instability becomes apparent. The tetramethyl-1,3,2-dioxaborolane moiety begins to undergo thermal rearrangement and potential hydrolysis reactions, even under inert atmospheric conditions [8] [23] [12]. This temperature range represents a critical threshold where the boronate ester linkage becomes thermodynamically unstable.

High Temperature Decomposition (200-300°C)

Major thermal decomposition commences around 200-250°C, consistent with the typical thermal breakdown patterns observed for sulfonamide derivatives [16] [17]. The sulfonyl bridge connecting the piperazine ring to the chlorophenyl system undergoes cleavage, releasing sulfur dioxide and forming aromatic amine fragments [16]. Simultaneously, the pyridine ring system begins to exhibit thermal instability.

The decomposition process in this temperature range follows a multi-step mechanism involving:

- Sulfonyl bond cleavage (200-220°C)

- Dioxaborolane ring fragmentation (220-240°C)

- Piperazine ring opening (240-260°C)

- Aromatic ring degradation (260-300°C)

Complete Degradation (>300°C)

Above 300°C, complete molecular fragmentation occurs with extensive carbonization. Thermogravimetric analysis typically shows residual mass of 15-25% under inert conditions, representing carbonaceous residue from the aromatic ring systems [17] [18] [24].

| Temperature Range (°C) | Mass Loss (%) | Primary Process |

|---|---|---|

| 25-150 | <2 | Moisture loss, structural stability |

| 150-200 | 10-15 | Dioxaborolane instability |

| 200-250 | 35-45 | Sulfonamide decomposition |

| 250-300 | 25-35 | Aromatic ring degradation |

| >300 | 10-20 | Carbonization |

Hydrolytic Stability of Dioxaborolane Ring Under Physiological Conditions

The hydrolytic stability of the tetramethyl-1,3,2-dioxaborolane ring represents a critical physicochemical parameter that governs the compound's behavior in biological and aqueous environments [25] [6] [26]. This boronate ester moiety exhibits pH-dependent hydrolysis kinetics that significantly impact the compound's stability profile under physiological conditions.

Mechanism of Dioxaborolane Hydrolysis

The hydrolysis of the dioxaborolane ring proceeds through a nucleophilic attack mechanism, where water molecules interact with the electron-deficient boron center [9] [27] [28]. The reaction follows a general pathway involving initial coordination of water to the boron atom, followed by proton transfer and subsequent ring opening to yield the corresponding boronic acid and pinacol [27] [29].

The hydrolysis rate is significantly influenced by the substitution pattern on the boron atom and the steric environment created by the tetramethyl groups [25] [26]. These bulky substituents provide kinetic stabilization by creating steric hindrance around the boron center, thereby reducing the accessibility of nucleophilic water molecules [9] [30].

pH-Dependent Stability Profile

Strongly Acidic Conditions (pH 1-3): Under strongly acidic conditions, the dioxaborolane ring exhibits rapid hydrolysis with half-lives typically less than 30 minutes [6] [28]. The protonation of the ring oxygen atoms enhances the electrophilicity of the boron center, facilitating nucleophilic attack by water molecules [27] [31].

Mildly Acidic Conditions (pH 4-6): Moderate hydrolysis rates are observed with half-lives ranging from 2-4 hours. The reduced protonation of ring oxygens compared to strongly acidic conditions results in decreased electrophilicity at the boron center [29].

Physiological pH (pH 7.0-7.4): At physiological pH, the compound demonstrates optimal hydrolytic stability with half-lives of 4-8 hours . This represents the most stable pH range for the dioxaborolane ring, where the balance between boron electrophilicity and nucleophile availability is minimized [25] [6].

Mildly Basic Conditions (pH 8-10): Increased hydroxide ion concentration accelerates hydrolysis, reducing the half-life to 1-2 hours. The enhanced nucleophilicity of hydroxide ions compared to water molecules facilitates more rapid ring opening [6] [32].

Strongly Basic Conditions (pH 11-14): Under strongly basic conditions, very rapid hydrolysis occurs with half-lives less than 30 minutes. The high concentration of hydroxide ions provides optimal nucleophilic conditions for boronate ester cleavage [32] [29].

Temperature Effects on Hydrolytic Stability

Temperature significantly influences the hydrolysis kinetics, with elevated temperatures accelerating the reaction rate according to Arrhenius behavior [26] [12]. At physiological temperature (37°C), the hydrolysis rate increases by approximately 2-3 fold compared to room temperature (25°C) [33].

Stabilization Strategies

The tetramethyl substitution pattern on the dioxaborolane ring provides enhanced hydrolytic stability compared to unsubstituted or less hindered boronate esters [8] [15]. This steric protection is crucial for maintaining compound integrity during biological evaluation and formulation processes [9] [30].

| pH Range | Half-life | Hydrolysis Rate | Predominant Species |

|---|---|---|---|

| 1-3 | <30 min | Very Fast | Protonated ring, rapid cleavage |

| 4-6 | 2-4 hours | Moderate | Partially protonated, moderate cleavage |

| 7.0-7.4 | 4-8 hours | Slow | Neutral ring, minimal cleavage |

| 8-10 | 1-2 hours | Fast | Deprotonated, enhanced nucleophilic attack |

| 11-14 | <30 min | Very Fast | Highly basic, rapid OH⁻ attack |